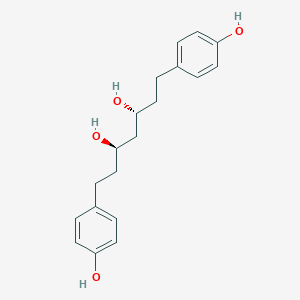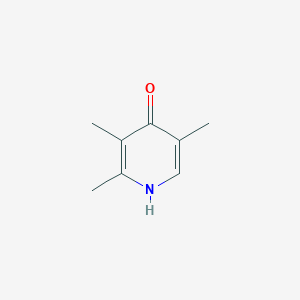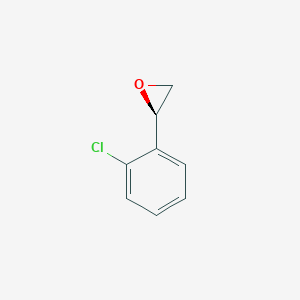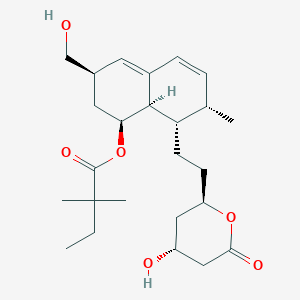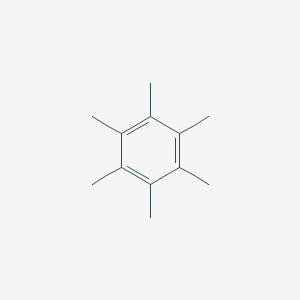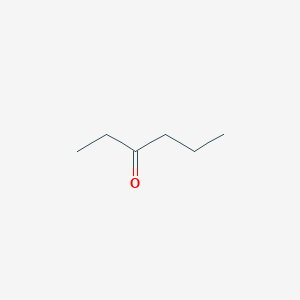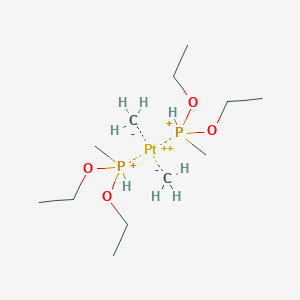
Platinum, bis(triethylphosphite-p)dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Platinum, bis(triethylphosphite-p)dimethyl- is a complex compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is commonly referred to as Pt(dba)(TEP)2 and is widely used in various fields such as catalysis, organic synthesis, and materials science. In
Applications De Recherche Scientifique
Pt(dba)(TEP)2 has a wide range of applications in scientific research. One of the most significant applications of this compound is in catalysis. Pt(dba)(TEP)2 has been shown to be an effective catalyst in various reactions such as the hydrogenation of alkenes, the reduction of nitro compounds, and the oxidation of alcohols. Additionally, this compound has been used in organic synthesis as a reagent for the preparation of various organic compounds.
Mécanisme D'action
The mechanism of action of Pt(dba)(TEP)2 is not fully understood. However, it is believed that the compound acts as a Lewis acid catalyst, activating the substrate and facilitating the reaction. The triethylphosphite ligands on the Pt center play a crucial role in the catalytic activity of Pt(dba)(TEP)2.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of Pt(dba)(TEP)2. However, studies have shown that this compound is relatively non-toxic and does not have any significant adverse effects on living organisms.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of Pt(dba)(TEP)2 is its high catalytic activity. This compound has been shown to be effective in various reactions, and its use can significantly improve reaction yields and selectivity. However, one of the limitations of Pt(dba)(TEP)2 is its high cost, which can limit its use in large-scale applications.
Orientations Futures
There are several future directions for the research on Pt(dba)(TEP)2. One of the significant areas of research is the development of new catalytic reactions using this compound. Additionally, there is a need for more studies on the mechanism of action of Pt(dba)(TEP)2 to gain a better understanding of its catalytic activity. Finally, there is a need for the development of more cost-effective synthesis methods for this compound to make it more accessible for large-scale applications.
Conclusion:
In conclusion, Pt(dba)(TEP)2 is a complex compound with significant potential in various fields such as catalysis, organic synthesis, and materials science. The synthesis method for this compound is well-established, and its scientific research applications are vast. The mechanism of action of Pt(dba)(TEP)2 is not fully understood, but it is believed to act as a Lewis acid catalyst. This compound has limited adverse effects on living organisms, and its high catalytic activity is a significant advantage. However, its high cost is a limitation that needs to be addressed. There are several future directions for research on Pt(dba)(TEP)2, including the development of new catalytic reactions, more studies on its mechanism of action, and the development of more cost-effective synthesis methods.
Méthodes De Synthèse
Pt(dba)(TEP)2 can be synthesized through the reaction of Pt(dba)2 with triethylphosphite. The reaction proceeds under mild conditions and produces a high yield of the desired product. The synthesis process has been well-established and is widely used in research laboratories.
Propriétés
Numéro CAS |
127620-12-6 |
|---|---|
Nom du produit |
Platinum, bis(triethylphosphite-p)dimethyl- |
Formule moléculaire |
C12H34O4P2Pt+2 |
Poids moléculaire |
499.4 g/mol |
Nom IUPAC |
carbanide;diethoxy(methyl)phosphanium;platinum(2+) |
InChI |
InChI=1S/2C5H13O2P.2CH3.Pt/c2*1-4-6-8(3)7-5-2;;;/h2*4-5H2,1-3H3;2*1H3;/q;;2*-1;+2/p+2 |
Clé InChI |
NPNNIHRUEFIPKG-UHFFFAOYSA-P |
SMILES |
[CH3-].[CH3-].CCO[PH+](C)OCC.CCO[PH+](C)OCC.[Pt+2] |
SMILES canonique |
[CH3-].[CH3-].CCO[PH+](C)OCC.CCO[PH+](C)OCC.[Pt+2] |
Synonymes |
carbanide, diethoxy-methyl-phosphanium, platinum(+2) cation |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol]](/img/structure/B146988.png)
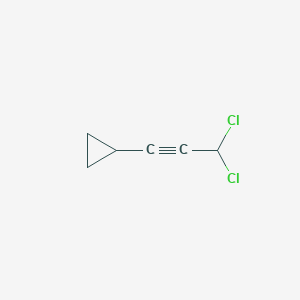
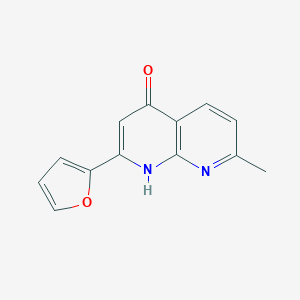
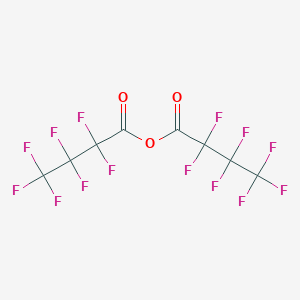
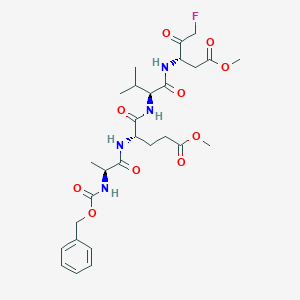
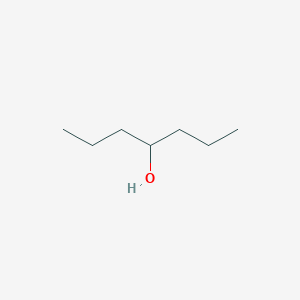

![1-ethoxy-2-[(E)-2-nitroprop-1-enyl]benzene](/img/structure/B146998.png)
